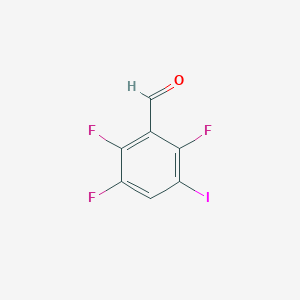
2,3,6-Trifluoro-5-iodobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trifluoro-5-iodobenzaldehyde is a chemical compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of three fluorine atoms and one iodine atom attached to a benzene ring, along with an aldehyde functional group. This compound is widely used in various fields, including medical research, environmental research, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trifluoro-5-iodobenzaldehyde typically involves the introduction of fluorine and iodine atoms onto a benzaldehyde ring. One common method involves the halogenation of a fluorinated benzaldehyde precursor. The reaction conditions often include the use of halogenating agents such as iodine and fluorine sources under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2,3,6-Trifluoro-5-iodobenzaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Addition Reactions: The aldehyde group can undergo nucleophilic addition reactions with a range of nucleophiles, including alcohols and amines.
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as alcohols, amines, and Grignard reagents are commonly used.
Substitution: Halogenating agents and catalysts are often employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
Nucleophilic Addition: Formation of alcohols and amines.
Substitution: Formation of various substituted benzaldehydes.
Oxidation and Reduction: Formation of carboxylic acids and alcohols.
科学的研究の応用
2,3,6-Trifluoro-5-iodobenzaldehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3,6-Trifluoro-5-iodobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The fluorine and iodine atoms can also participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
2,3,6-Trifluorobenzaldehyde: Lacks the iodine atom, resulting in different reactivity and applications.
2,3,5-Trifluoro-4-iodobenzaldehyde: Similar structure but different substitution pattern, leading to variations in chemical behavior.
2,4,6-Trifluoro-5-iodobenzaldehyde: Different fluorine substitution pattern, affecting its properties and uses.
Uniqueness
2,3,6-Trifluoro-5-iodobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and iodine atoms on the benzene ring enhances its reactivity and makes it a valuable intermediate in various synthetic and research applications.
特性
IUPAC Name |
2,3,6-trifluoro-5-iodobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3IO/c8-4-1-5(11)7(10)3(2-12)6(4)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAWVQJMDPQOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)F)C=O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














